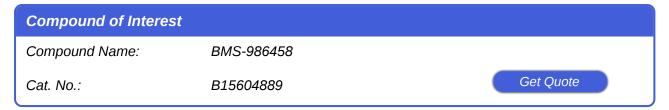


Synergistic Potential of BMS-986458 with Anti-CD20 Antibodies: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of **BMS-986458**, a first-in-class B-cell lymphoma 6 (BCL6) protein degrader, when used in combination with anti-CD20 monoclonal antibodies such as rituximab. The information presented herein is intended to support research and development efforts in the field of oncology, particularly for B-cell malignancies.

Executive Summary

BMS-986458 is an orally bioavailable, selective degrader of the BCL6 protein, a key transcriptional repressor implicated in the pathogenesis of B-cell lymphomas.[1] Emerging preclinical data strongly suggest a synergistic anti-tumor effect when BMS-986458 is combined with anti-CD20 antibodies. The primary mechanism underlying this synergy is the BMS-986458-mediated upregulation of CD20 expression on the surface of lymphoma cells, thereby enhancing the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC) and other anti-CD20-mediated killing mechanisms.[2][3] Clinical investigation of this combination is ongoing in a Phase 1/2 trial (NCT06090539).[4][5]

Data Presentation

Preclinical Efficacy of BMS-986458 in Combination with Anti-CD20 Antibodies



Efficacy Parameter	Cell Lines/Model s	BMS- 986458 Monotherap y	Anti-CD20 Monotherap y	BMS- 986458 + Anti-CD20 Combinatio n	Source
CD20 Surface Expression	Diffuse Large B-cell Lymphoma (DLBCL) cell lines	-	-	Up to 20-fold increase within 72 hours	[2][6]
In Vitro Anti- Tumor Effects	BCL6- expressing Non-Hodgkin Lymphoma (NHL) cell lines	Broad anti- tumor effects in 80% of cell lines	Variable	Potent synergism	[7]
In Vivo Tumor Growth (Xenograft Models)	Human cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of relapsed/refra ctory DLBCL	Tumor regression and significant survival benefit	Variable	Enhanced tumor regression and tumor- free animals (<70%)	[2][6]

Clinical Trial Overview: BMS-986458 and Rituximab



Trial Identifier	Phase	Title	Intervention s	Key Objectives	Status
NCT0609053 9	Phase 1/2	A Study to Assess BMS- 986458 Alone and in Combination With Anti- lymphoma Agents in Relapsed/Ref ractory Non- Hodgkin Lymphomas	BMS-986458, Rituximab, Glofitamab/O binutuzumab, Mosunetuzu mab	Evaluate safety, tolerability, pharmacokin etics, pharmacodyn amics, and preliminary efficacy	Recruiting

Experimental ProtocolsIn Vitro CD20 Upregulation Assay

- Cell Lines: A panel of human DLBCL cell lines with varying baseline CD20 expression levels.
- Treatment: Cells are treated with a dose range of BMS-986458 for 72 hours. A vehicle control (e.g., DMSO) is included.
- Analysis: CD20 surface expression is quantified by flow cytometry using a fluorescently labeled anti-CD20 antibody. The geometric mean fluorescence intensity (gMFI) is used to determine the fold-change in CD20 expression relative to the vehicle control.
- Transcriptomic Analysis: To confirm the mechanism, mRNA levels of the MS4A1 gene (which
 encodes CD20) can be measured by quantitative real-time PCR (qRT-PCR) following BMS986458 treatment.

In Vivo Xenograft Studies

 Animal Models: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously or intravenously inoculated with human DLBCL cell lines or patient-derived tumor fragments to establish CDX or PDX models, respectively.



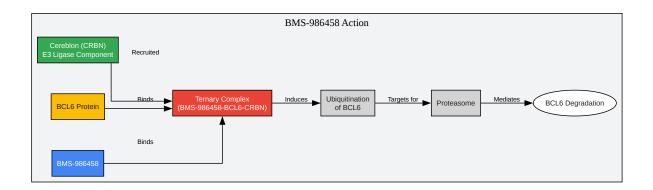
- Treatment Groups:
 - Vehicle control
 - BMS-986458 (administered orally, once daily)
 - Anti-CD20 antibody (e.g., rituximab, administered intravenously at a specified schedule)
 - BMS-986458 in combination with the anti-CD20 antibody
- Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal survival is monitored. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., BCL6 degradation and CD20 expression by immunohistochemistry or western blotting).
- Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.

Clinical Trial Protocol (NCT06090539) - High-Level Overview

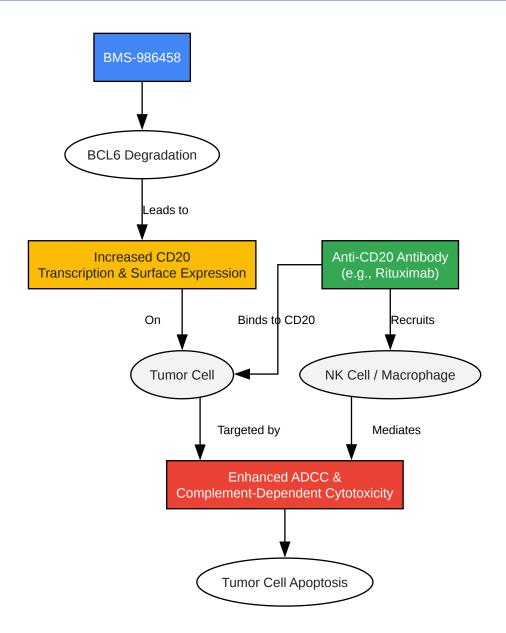
- Study Design: A multi-center, open-label, dose-finding study with dose-escalation and expansion cohorts.[4]
- Patient Population: Adult patients with relapsed or refractory Non-Hodgkin Lymphomas, including DLBCL and Follicular Lymphoma (FL), who have received at least two prior lines of therapy.[5]
- Treatment Arms: The study includes arms for BMS-986458 as a single agent and in combination with various anti-lymphoma agents, including rituximab.[8]
- Outcome Measures: The primary objectives are to assess the safety and tolerability of BMS-986458 alone and in combination, and to determine the recommended Phase 2 dose.
 Secondary objectives include evaluating the preliminary anti-tumor activity (e.g., overall response rate) and pharmacokinetic/pharmacodynamic profiles.[4]

Mandatory Visualization

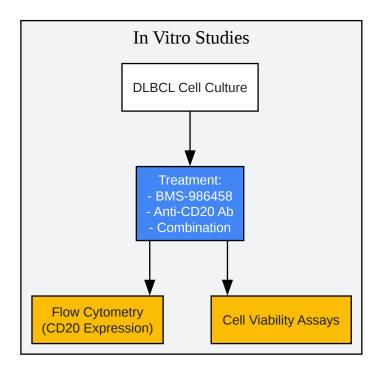


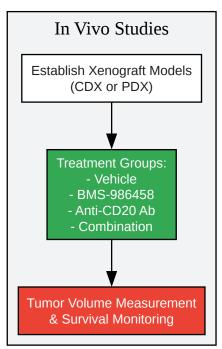












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